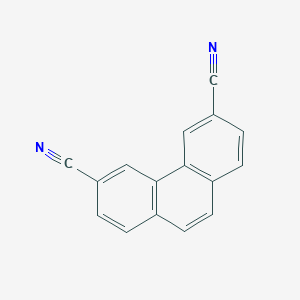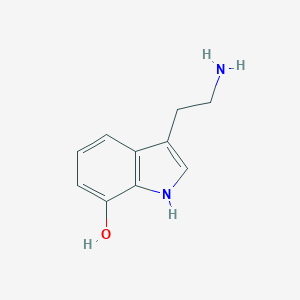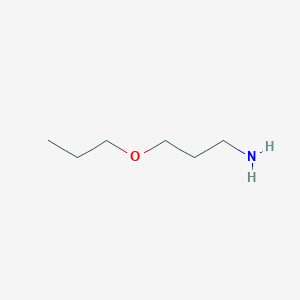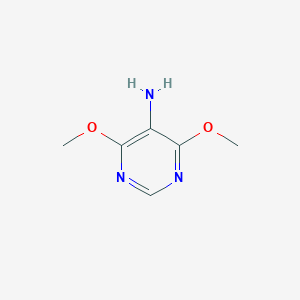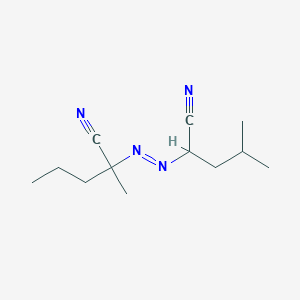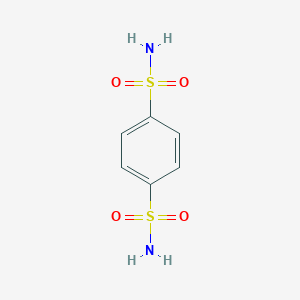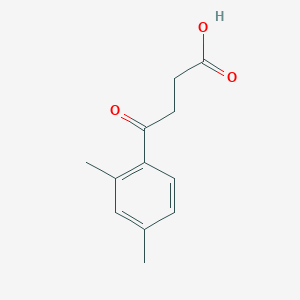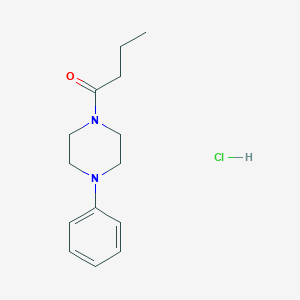![molecular formula C36H40BF4O2P2Rh- B103839 (R,R)-(-)-1,2-Bis[(o-méthoxyphényl)(phényl)phosphino]éthane(1,5-cyclooctadiène)rhodium(I) tétrafluoroborate CAS No. 56977-92-5](/img/structure/B103839.png)
(R,R)-(-)-1,2-Bis[(o-méthoxyphényl)(phényl)phosphino]éthane(1,5-cyclooctadiène)rhodium(I) tétrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate is a complex organometallic compound. This compound is notable for its unique structure and its applications in various fields of chemistry, particularly in catalysis. The presence of rhodium, a transition metal, in its structure makes it a valuable catalyst for various chemical reactions.
Applications De Recherche Scientifique
(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate has several scientific research applications:
Chemistry: It is widely used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Industry: It is used in industrial processes that require efficient and selective catalysis.
Mécanisme D'action
Target of Action
It’s known that rhodium complexes are often used as catalysts in various chemical reactions . They can interact with a wide range of substrates, facilitating transformations that might be difficult or impossible without their presence.
Mode of Action
The compound, being a Rhodium complex, likely acts as a catalyst, facilitating chemical reactions without being consumed in the process . The presence of 1,5-cyclooctadiene (COD) and phosphine ligands in the structure suggests that it might be involved in the formation of coordination complexes . These complexes can stabilize transition states and lower the activation energy required for the reaction, thereby increasing the reaction rate .
Biochemical Pathways
Rhodium complexes are known to be involved in a variety of reactions, including hydrogenation, isomerization, and enantioselective reactions . The exact pathways would depend on the specific substrates and reaction conditions.
Pharmacokinetics
As a catalyst, it’s expected to remain largely unchanged during the reaction and can potentially be recovered afterwards . Its bioavailability would depend on factors such as its solubility, stability, and the presence of any carrier molecules.
Result of Action
The result of the compound’s action would be the facilitation of the desired chemical reaction . By acting as a catalyst, it can increase the efficiency and selectivity of the reaction, leading to higher yields and fewer by-products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate typically involves the coordination of rhodium with the ligands (1Z,5Z)-cycloocta-1,5-diene and ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can also occur, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another ligand.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized rhodium complexes, while reduction reactions may produce reduced rhodium species. Substitution reactions result in new rhodium complexes with different ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate: Similar structure but lacks the ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane ligand.
(1Z,5Z)-cycloocta-1,5-diene;phenylphosphane;rhodium;tetrafluoroborate: Similar structure but with a different phosphane ligand.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate lies in its specific ligand arrangement, which imparts distinct catalytic properties and selectivity in various chemical reactions. The presence of the ®-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane ligand enhances its stability and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
56977-92-5 |
|---|---|
Formule moléculaire |
C36H40BF4O2P2Rh- |
Poids moléculaire |
756.4 g/mol |
Nom IUPAC |
cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C28H28O2P2.C8H12.BF4.Rh/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h3-20H,21-22H2,1-2H3;1-2,7-8H,3-6H2;;/q;;-1;/t31-,32-;;;/m1.../s1 |
Clé InChI |
DCGUTTVLWMBBAX-MKPLHMJESA-N |
SMILES |
[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
SMILES isomérique |
[B-](F)(F)(F)F.COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
SMILES canonique |
[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate; [(1,2,5,6-η)-1,5-Cyclooctadiene][(1R,1’R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine-κP]]rhodium(1+) Tetrafluoroborate(1-); [R-(R*,R* |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


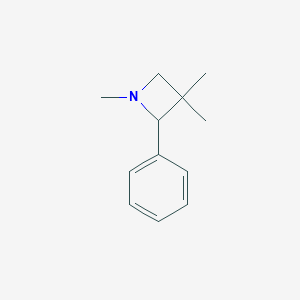
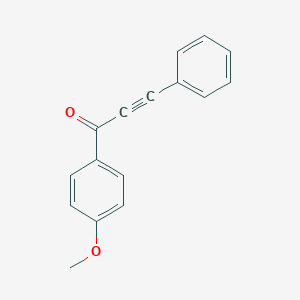
![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)
